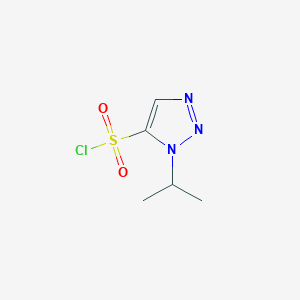![molecular formula C14H16BN3O2 B2592669 5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロロ[2,3-b]ピリジン-3-カルボニトリル CAS No. 1620575-06-5](/img/structure/B2592669.png)
5-(4,4,5,5-テトラメチル-1,3,2-ジオキサボロラン-2-イル)-1H-ピロロ[2,3-b]ピリジン-3-カルボニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: is a complex organic compound that features a boron-containing dioxaborolane group attached to a pyrrolo[2,3-b]pyridine scaffold
科学的研究の応用
Chemistry:
Materials Science: It is used in the synthesis of covalent organic frameworks (COFs) and metal-organic frameworks (MOFs) due to its ability to form stable boron-nitrogen bonds.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry:
作用機序
In the Suzuki-Miyaura reaction, the boronic ester acts as a source of an organoboron species, which can couple with a suitable organic halide in the presence of a palladium catalyst . This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals .
The pharmacokinetics of boronic esters can vary widely depending on their structure and the specific conditions of their use. Factors such as solubility, stability, and reactivity can all influence their absorption, distribution, metabolism, and excretion .
The action of boronic esters can be influenced by various environmental factors, including pH and the presence of other reactive species. For example, boronic esters are known to be sensitive to hydrolysis, especially under acidic conditions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, often using bis(pinacolato)diboron as the boron source and a palladium catalyst to facilitate the reaction.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced through a nucleophilic substitution reaction using suitable nitrile precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura reactions.
Major Products Formed:
Oxidation: Oxidized pyridine derivatives.
Reduction: Primary amines.
Substitution: Various aryl or vinyl-substituted pyrrolo[2,3-b]pyridine derivatives.
類似化合物との比較
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde: This compound also features a dioxaborolane group but differs in its aldehyde functionalities.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Similar in having a dioxaborolane group but with an imidazole core.
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate: Features ester groups instead of a nitrile group.
Uniqueness: The uniqueness of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile lies in its combination of a pyrrolo[2,3-b]pyridine core with a dioxaborolane group and a nitrile functionality, providing a versatile platform for various chemical transformations and applications.
特性
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BN3O2/c1-13(2)14(3,4)20-15(19-13)10-5-11-9(6-16)7-17-12(11)18-8-10/h5,7-8H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPYAFKTIFEVEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC=C3C#N)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dichlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2592589.png)
![3-[(4-Bromo-3-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2592590.png)


![(1R,9S)-9-Methyl-8-oxa-10-azatricyclo[7.3.1.0,2,7]trideca-2,4,6-triene-11-thione](/img/structure/B2592594.png)



![2-Amino-4-(3-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2592600.png)
![N-benzyl-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2592601.png)
![N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B2592603.png)

methanone dihydrochloride](/img/structure/B2592609.png)
